2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride
Overview
Description
2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride, also known as EIPA hydrochloride, is an organic compound with a molecular weight of 237.7 g/mol and a melting point of 191-193°C. It is a white crystalline solid that is soluble in both water and alcohol. EIPA hydrochloride is an inhibitor of the Na+/H+ antiporter, which is involved in pH regulation in the cells. It is widely used in scientific research to study the effects of pH on biochemical processes.
Scientific Research Applications
Corrosion Inhibition
- Imidazoline derivatives, including compounds related to 2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. Their efficacy is determined through weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy tests (Zhang et al., 2015).
pH Probes for Magnetic Resonance Spectroscopic Imaging (MRSI)
- The polymorphism of racemic imidazol-1ylsuccinic acid derivatives, which include 2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride, has been studied for their potential as extracellular pH probes in NMR spectroscopy. These compounds exhibit different polymorphs based on the solvent used for recrystallization, which can be characterized by various spectroscopic methods (Ballesteros et al., 2011).
Synthesis of Novel Compounds
- 2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride is a key intermediate in synthesizing various imidazole-based compounds. These compounds are evaluated for different biological activities, such as antibacterial properties. The structure and synthesis methods are confirmed through various spectroscopic techniques (Al-badrany et al., 2019).
Magnetic Properties of Hydrochloride Crystals
- Hydrochloride crystals based on derivatives of 2-(2-Ethyl-imidazol-1-YL)-propionic acid have been studied for their structural and magnetic properties. The magnetic behavior and crystal-stacking structures of these crystals are investigated, revealing insights into their magnetic susceptibilities and potential applications (Yong et al., 2013).
properties
IUPAC Name |
2-(2-ethylimidazol-1-yl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-3-7-9-4-5-10(7)6(2)8(11)12;/h4-6H,3H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMGSJDNPXUPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C(C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.